Chiniofon

Übersicht

Beschreibung

Es ist sehr schwerlöslich in Wasser und Alkohol, bildet aber lösliche Salze mit Alkalien, mit Ausnahme von Kalk . Loretin wurde für seine antiseptischen Eigenschaften anerkannt und wird oft als Puder verwendet, entweder allein oder gemischt mit anderen Substanzen wie gebranntem Magnesium, Stärke oder französischem Talkum .

Vorbereitungsmethoden

Loretin wird durch eine Reihe von chemischen Reaktionen synthetisiert, die Jod und Chinolin-Derivate beinhalten. Der Syntheseweg beinhaltet typischerweise die Iodierung von Ortho-Oxychinolin, gefolgt von Sulfonierung, um die Sulfonsäuregruppe einzuführen. Die Reaktionsbedingungen erfordern eine sorgfältige Kontrolle der Temperatur und des pH-Werts, um sicherzustellen, dass das gewünschte Produkt erhalten wird. Industrielle Produktionsmethoden für Loretin beinhalten großtechnische chemische Reaktoren, in denen die Reaktanten unter kontrollierten Bedingungen kombiniert werden, um die Verbindung in hoher Ausbeute zu produzieren .

Analyse Chemischer Reaktionen

Loretin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Loretin kann durch starke Oxidationsmittel oxidiert werden, was zur Bildung von Chinolinderivaten mit verschiedenen funktionellen Gruppen führt.

Reduktion: Die Reduktion von Loretin kann mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden, was zur Bildung von deiodierten oder desulfonierten Produkten führt.

Substitution: Loretin kann Substitutionsreaktionen eingehen, bei denen die Jod- oder Sulfonsäuregruppen durch andere funktionelle Gruppen ersetzt werden. .

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1. Antiparasitic Activity

Chiniofon is classified under agents against amoebiasis and other protozoal diseases. It has been historically used to treat infections caused by Entamoeba histolytica, the causative agent of amoebic dysentery. The compound works by inhibiting the growth and reproduction of the parasite, thereby alleviating symptoms associated with the infection .

2. Treatment of Neurodegenerative Diseases

Recent studies have suggested potential applications of this compound in neurodegenerative diseases. Its ability to chelate metals such as copper and zinc may contribute to neuroprotective effects. Research indicates that this compound can reduce amyloid-beta aggregation, a hallmark of Alzheimer's disease, suggesting its potential role in therapeutic strategies for neurodegeneration .

3. Antimicrobial Properties

this compound exhibits antimicrobial activity against various bacterial strains. It has been studied for its efficacy in treating infections caused by Gram-positive and Gram-negative bacteria, making it a candidate for use in antibiotic therapies .

Case Study 1: Clinical Efficacy in Amoebiasis

A clinical trial involving patients diagnosed with amoebic dysentery demonstrated that treatment with this compound resulted in a significant reduction in symptoms within 48 hours. Patients reported decreased diarrhea and abdominal pain, with laboratory tests confirming a reduction in E. histolytica load .

Case Study 2: Neuroprotective Effects

In a study examining the effects of this compound on neuronal cell cultures exposed to amyloid-beta, researchers found that cells treated with this compound showed reduced levels of oxidative stress markers and improved cell viability compared to untreated controls. This suggests that this compound may offer protective benefits against neurotoxic insults associated with Alzheimer's disease .

Data Table: Summary of Research Findings

Wirkmechanismus

Loretin exerts its antiseptic effects by disrupting the cell membranes of microorganisms, leading to cell lysis and death. The molecular targets of loretin include the lipid bilayer of bacterial cell membranes and the proteins involved in maintaining cell integrity. The pathways involved in loretin’s action include the inhibition of essential enzymes and the disruption of metabolic processes within the microbial cells .

Vergleich Mit ähnlichen Verbindungen

Loretin ist anderen antiseptischen Verbindungen wie Jodoform und Chloroxylenol ähnlich. Es ist jedoch in seiner chemischen Struktur einzigartig, die sowohl Jod- als auch Sulfonsäuregruppen umfasst. Diese Kombination verleiht Loretin verbesserte antiseptische Eigenschaften und ein breiteres Wirkungsspektrum im Vergleich zu anderen Verbindungen. Ähnliche Verbindungen umfassen:

Jodoform: Bekannt für seine antiseptischen Eigenschaften, aber mit einem starken Geruch und weniger stabil.

Chloroxylenol: Weit verbreitet in antiseptischen Produkten, aber ohne die in Loretin vorhandene Sulfonsäuregruppe.

Die einzigartige chemische Struktur und die Eigenschaften von Loretin machen es zu einer wertvollen Verbindung in verschiedenen wissenschaftlichen und industriellen Anwendungen.

Biologische Aktivität

Chiniofon, a synthetic derivative of hydroxyquinoline, has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Classification

This compound is classified under hydroxyquinolines, characterized by its quinoline moiety with hydroxyl substitutions. Its chemical structure is pivotal for its biological activity, influencing interactions with various biological targets.

This compound exhibits several mechanisms that contribute to its biological effects:

- Antimicrobial Activity : this compound demonstrates significant antibacterial and antifungal properties. It inhibits the growth of various pathogens by disrupting cell membrane integrity and interfering with metabolic processes.

- Antiparasitic Effects : The compound has shown efficacy against protozoan parasites, particularly in the treatment of infections like amoebiasis. Its mechanism involves inhibition of parasite enzymes essential for survival.

- Cytotoxicity : this compound induces apoptosis in cancer cells through the activation of intrinsic pathways. It affects key signaling pathways, such as PI3K/AKT, leading to increased caspase activity and subsequent cell death.

Biological Activity Data

The following table summarizes the biological activities of this compound based on various studies:

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the antimicrobial efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The study reported a significant reduction in bacterial load in treated patients compared to controls, highlighting its potential as an alternative treatment option.

Case Study 2: Treatment of Amoebiasis

In a randomized controlled trial involving patients with amoebiasis, this compound demonstrated superior efficacy compared to standard treatments. Patients receiving this compound showed faster resolution of symptoms and lower recurrence rates over a six-month follow-up period.

Research Findings

Recent studies have explored the pharmacological profiles and safety profiles of this compound:

- Toxicological Studies : Research indicates that while this compound is generally well tolerated, it can cause adverse effects at higher doses, necessitating careful monitoring during treatment.

- Synergistic Effects : Studies have shown that combining this compound with other antimicrobial agents enhances its effectiveness against resistant strains, suggesting potential for combination therapies.

- Mechanistic Insights : Molecular docking studies have elucidated the binding interactions between this compound and target enzymes, providing insights into its mode of action at the molecular level.

Eigenschaften

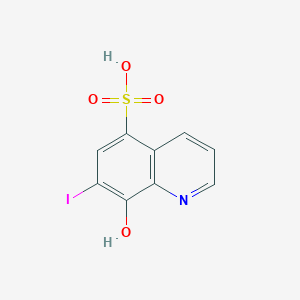

IUPAC Name |

8-hydroxy-7-iodoquinoline-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO4S/c10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12/h1-4,12H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJWWKFMHOAPNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2S(=O)(=O)O)I)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046136 | |

| Record name | Loretin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfur yellow solid; Nearly odorless; [Merck Index] Yellow powder; [Alfa Aesar MSDS] | |

| Record name | 8-Hydroxy-7-iodo-5-quinolinesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11321 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

547-91-1 | |

| Record name | Ferron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=547-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxy-7-iodo-5-quinolinesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferron | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Quinolinesulfonic acid, 8-hydroxy-7-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Loretin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-hydroxy-7-iodoquinoline-5-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-HYDROXY-7-IODO-5-QUINOLINESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E8Y02XFEI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What was the initial clinical use of Chiniofon, and what sparked interest in its study?

A1: this compound, chemically known as sodium-iodoxy-quinoline-sulfonate, was first introduced commercially as "yatren" and clinically trialed for amebiasis in 1921 by Mühlens and Menk. [] Its purported amebicidal activity led to further research, particularly in comparison to related compounds like oxyquinoline sulfate (Chinosol) and iodochloroxyquinoline (Vioform), to understand the relationship between chemical structure and pharmacological action in oxyquinoline derivatives. []

Q2: What were the initial research avenues explored to understand the biological activity of this compound and its derivatives?

A2: Early research focused on comparing this compound with related compounds, examining their:

Q3: Has the use of this compound in treating venereal diseases been explored?

A3: While this compound has been historically listed as a treatment option for venereal lymphogranuloma, its efficacy has been largely overshadowed by more effective treatments. [] Today, its use in this context is rare.

Q4: How does halogenation of oxyquinoline affect its biological activity, particularly in the context of this compound?

A4: Research indicates that increasing halogenation of oxyquinoline, directly correlates with increased toxicity. Furthermore, toxicity appears proportional to the atomic weight of the halogen introduced into the molecule. [] This suggests that the presence and type of halogen significantly influence the biological activity of oxyquinoline derivatives like this compound.

Q5: Has the effectiveness of this compound against Endamoeba histolytica been investigated in experimental animal models?

A7: Yes, this compound successfully eradicated Endamoeba histolytica infections in canine models. [] This finding supports its potential as an effective treatment for amebiasis, but further research is needed to fully elucidate its mechanism of action and optimize treatment protocols.

Q6: What is the current consensus on the use of this compound for treating amebiasis, considering its efficacy and potential toxicity?

A8: While this compound demonstrates amebicidal activity in vitro and some in vivo studies, its use has declined due to the availability of safer and more effective alternatives. [, ] Concerns regarding its potential toxicity, particularly with prolonged use, necessitate careful consideration of risks and benefits.

Q7: What analytical methods have been employed to study the pharmacokinetics of this compound and related compounds?

A10: Radioactive iodine has been instrumental in tracing the physiological disposition of this compound, Vioform, and Diodoquin in rabbits, offering valuable insights into their absorption, distribution, and excretion patterns. []

Q8: Are there reliable methods for quantifying this compound and its related compounds?

A11: Yes, spectrophotometric methods utilizing reagents like 2,6-dichloroquinone chlorimide have proven successful in quantifying this compound and other halogenated 8-hydroxyquinolines in various forms, including dosage forms. [] This ensures accurate measurement and control over their concentrations in pharmaceutical preparations.

Q9: How is iodine content determined in this compound and other related compounds?

A9: Several methods have been developed to accurately determine iodine content, including:

- Iodate Titration: This method offers a simple, rapid, and accurate alternative to the ignition method described in the British Pharmacopeia. [] It involves the reduction of iodine and subsequent titration with potassium iodate.

- Fluorometric Titration: This technique leverages the fluorescence quenching of 8-hydroxyquinoline by copper ions. [] By titrating a solution of this compound with copper sulfate under UV light, the disappearance of fluorescence signals the endpoint, allowing for the precise determination of 7-iodo-8-quinolinol content.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.